

# Application Notes and Protocols: Leniolisib in Rat Collagen-Induced Arthritis Models

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## Compound of Interest

Compound Name: *Leniolisib*

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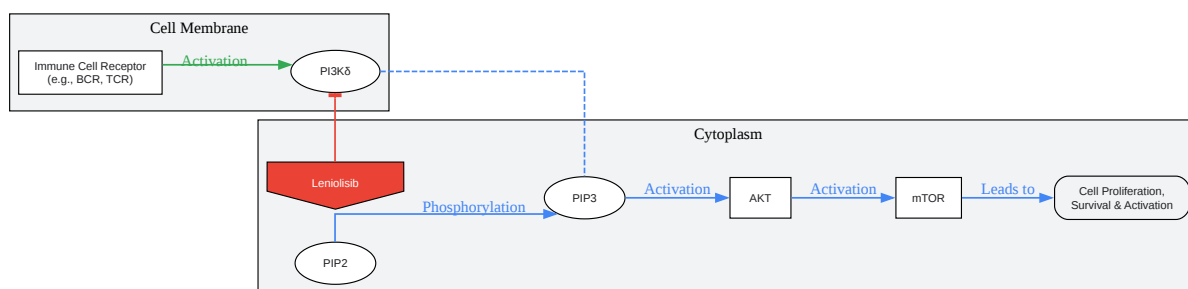
These application notes provide a comprehensive overview of the administration and effects of **Leniolisib** (formerly CDZ173), a selective phosphoinositide 3-kinase  $\delta$  (PI3K $\delta$ ) inhibitor, in rat models of collagen-induced arthritis (CIA). The protocols and data presented are synthesized from preclinical studies and are intended to guide researchers in designing and executing similar experiments.

## Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The phosphoinositide 3-kinase (PI3K) pathway, particularly the  $\delta$  isoform, plays a crucial role in the activation and function of immune cells, such as B and T lymphocytes, which are central to the pathogenesis of RA.[1][2] **Leniolisib** is a potent and selective inhibitor of PI3K $\delta$  that has shown efficacy in preclinical models of arthritis by modulating the underlying immune response.[3][4] In a rat collagen-induced arthritis model, **Leniolisib** has been demonstrated to significantly alleviate disease symptoms, including paw swelling, joint erosion, inflammatory cell infiltration, and proteoglycan loss.[1][3]

## Mechanism of Action: PI3K $\delta$ Signaling Pathway

PI3K $\delta$  is a key enzyme in the PI3K/AKT signaling cascade within hematopoietic cells.[2] Upon activation by various cell surface receptors, PI3K $\delta$  phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and mTOR, which in turn regulate cellular processes critical for immune cell proliferation, survival, and activation.[2] In autoimmune diseases like RA, hyperactivation of the PI3K $\delta$  pathway contributes to the persistent inflammatory response. **Leniolisib** selectively inhibits PI3K $\delta$ , thereby blocking the downstream signaling and mitigating the pathological immune cell activity.



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**Caption:** Leniolisib inhibits the PI3K $\delta$  signaling pathway.

## Experimental Protocols

### Rat Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in rats using bovine type II collagen, a widely accepted model that mimics many aspects of human rheumatoid arthritis.

Materials:

- Female Lewis rats (8-10 weeks old)
- Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Syringes and needles (27-gauge)

#### Procedure:

- **Emulsion Preparation:** Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant (for primary immunization) or Incomplete Freund's Adjuvant (for booster).
- **Primary Immunization (Day 0):** Anesthetize the rats. Administer a total of 0.1 mL of the CII/CFA emulsion via intradermal injection at the base of the tail.
- **Booster Immunization (Day 7):** Administer a total of 0.1 mL of the CII/IFA emulsion via intradermal injection at a different site near the base of the tail.
- **Monitoring:** Begin monitoring the animals daily for clinical signs of arthritis starting from day 7 post-primary immunization.

## Leniolisib Administration (Prophylactic Model)

This protocol is for a prophylactic treatment regimen where **Leniolisib** is administered before the onset of clinical symptoms.

#### Materials:

- **Leniolisib** (CDZ173)
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
- Oral gavage needles

#### Procedure:

- Preparation of Dosing Solutions: Prepare suspensions of **Leniolisib** in the vehicle at the desired concentrations (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).
- Dosing Regimen: Starting from the day of primary immunization (Day 0), administer the prepared **Leniolisib** solution or vehicle to the respective groups of rats via oral gavage. Dosing is typically performed twice daily (bid).
- Duration: Continue the dosing regimen until the end of the study (e.g., Day 21-28).

## Assessment of Arthritis Severity

### a) Clinical Scoring:

- Visually inspect each paw and assign a clinical score based on the degree of erythema and swelling. A common scoring system is as follows:
  - 0 = No evidence of erythema or swelling
  - 1 = Mild erythema or swelling of one toe or finger
  - 2 = Mild erythema and swelling of more than one toe or finger
  - 3 = Moderate erythema and swelling of the entire paw
  - 4 = Severe erythema and swelling of the entire paw, with ankylosis
- The maximum score per rat is 16 (4 points per paw).

### b) Paw Swelling Measurement:

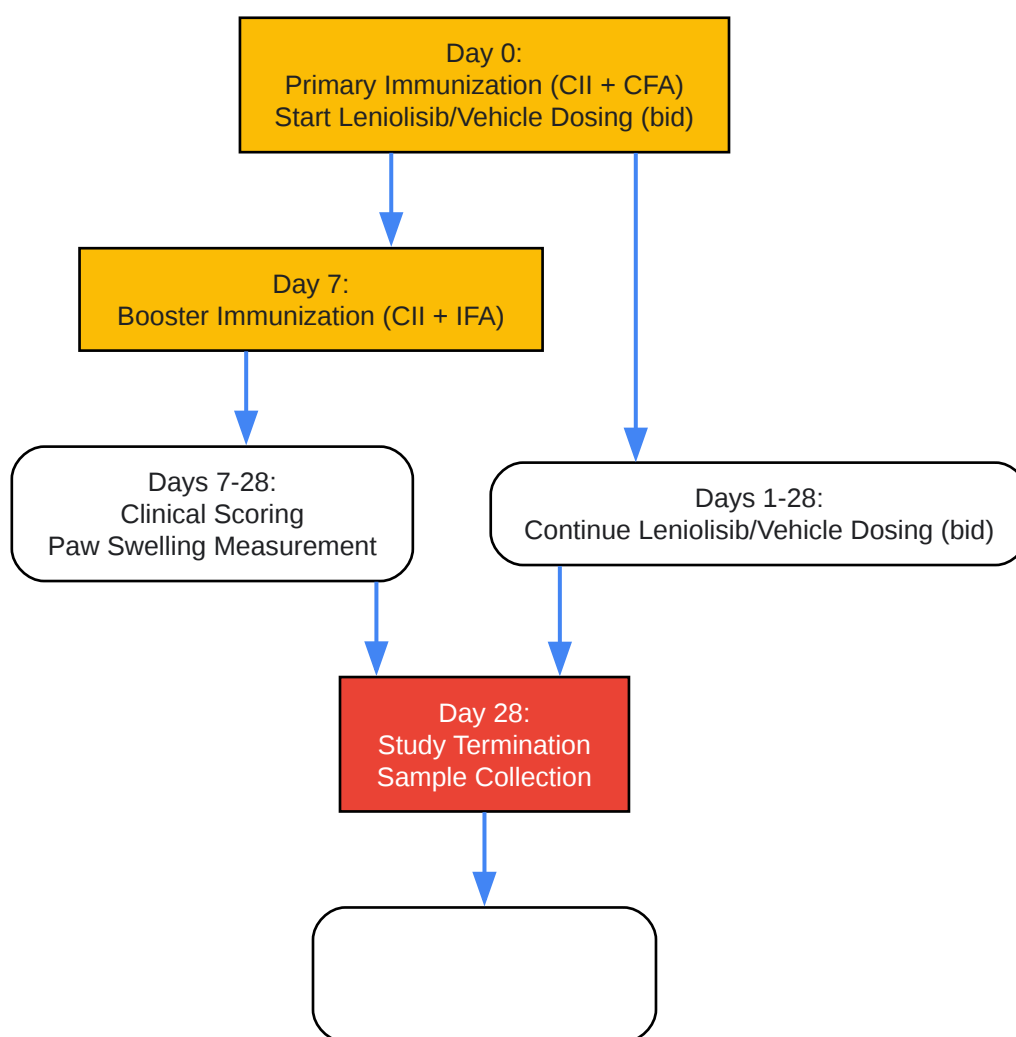
- Use a plethysmometer or digital calipers to measure the volume or thickness of the hind paws.
- Measurements should be taken at regular intervals (e.g., every 2-3 days) starting from the onset of arthritis.

### c) Histopathological Analysis:

- At the end of the study, euthanize the animals and collect the hind paws.

- Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
- Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for proteoglycan (cartilage) loss.
- Score the sections for inflammation, pannus formation, cartilage erosion, and bone resorption.[5]

## Experimental Workflow



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**Caption:** Prophylactic **Leniolisib** treatment workflow in rat CIA model.

## Quantitative Data Summary

The following tables summarize the expected outcomes of **Leniolisib** administration in a rat CIA model based on preclinical findings.[\[3\]](#)

Table 1: Effect of **Leniolisib** on Clinical Score and Paw Swelling

| Treatment Group | Dose (mg/kg, bid) | Mean Clinical Score (at peak) | % Inhibition of Paw Swelling (at peak) |
|-----------------|-------------------|-------------------------------|----------------------------------------|
| Vehicle Control | -                 | 12.5 ± 1.5                    | 0%                                     |
| Leniolisib      | 3                 | 6.2 ± 1.1                     | 45%                                    |
| Leniolisib      | 10                | 3.1 ± 0.8                     | 78%                                    |
| Leniolisib      | 30                | 1.5 ± 0.5                     | 92%                                    |

Data are representative and expressed as mean ± SEM. \*p < 0.05 compared to Vehicle Control.

Table 2: Histopathological Scores

| Treatment Group | Dose (mg/kg, bid) | Inflammation Score (0-4) | Cartilage Erosion Score (0-4) | Bone Resorption Score (0-4) |
|-----------------|-------------------|--------------------------|-------------------------------|-----------------------------|
| Vehicle Control | -                 | 3.5 ± 0.4                | 3.2 ± 0.5                     | 3.0 ± 0.6                   |
| Leniolisib      | 3                 | 1.8 ± 0.3                | 1.5 ± 0.4                     | 1.4 ± 0.3                   |
| Leniolisib      | 10                | 0.9 ± 0.2                | 0.7 ± 0.2                     | 0.6 ± 0.2                   |
| Leniolisib      | 30                | 0.4 ± 0.1                | 0.3 ± 0.1                     | 0.2 ± 0.1                   |

Data are representative and expressed as mean ± SEM.

\*p < 0.05 compared to Vehicle Control.

Table 3: Effect of **Leniolisib** on Anti-Collagen Antibody Levels

| Treatment Group | Dose (mg/kg, bid) | Anti-CII IgG Titer (relative units) | % Inhibition |
|-----------------|-------------------|-------------------------------------|--------------|
| Vehicle Control | -                 | 100 ± 12                            | 0%           |
| Leniolisib      | 3                 | 55 ± 8                              | 45%          |
| Leniolisib      | 10                | 28 ± 5                              | 72%          |
| Leniolisib      | 30                | 15 ± 4                              | 85%          |

Data are representative and expressed as mean ± SEM. \*p < 0.05 compared to Vehicle Control.

## Conclusion

**Leniolisib** demonstrates significant, dose-dependent efficacy in the rat collagen-induced arthritis model. By selectively inhibiting the PI3K $\delta$  pathway, it effectively reduces clinical signs of arthritis, inhibits joint destruction, and suppresses the underlying autoimmune response. These preclinical findings support the therapeutic potential of **Leniolisib** for the treatment of rheumatoid arthritis and other inflammatory autoimmune diseases. The protocols and data presented herein provide a valuable resource for researchers investigating the effects of PI3K $\delta$  inhibition in relevant disease models.

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